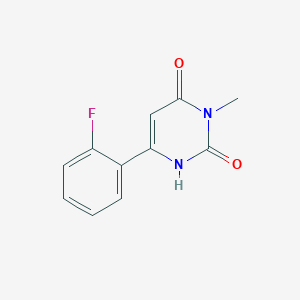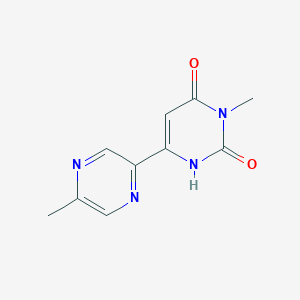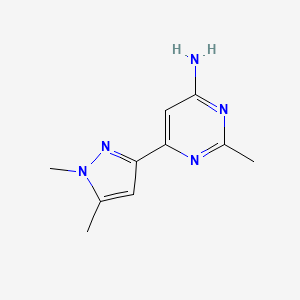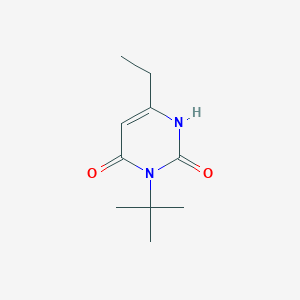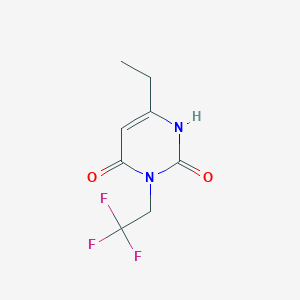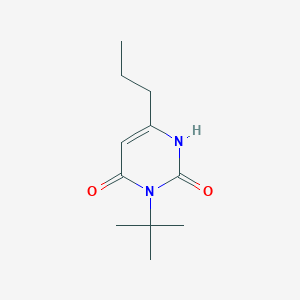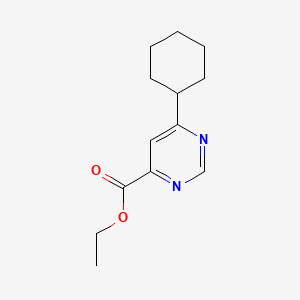
2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, also known as 5-Fluoro-2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, is a synthetic compound that has been studied for its potential medicinal applications. This compound has been used in a variety of scientific research studies due to its unique chemical structure and properties.
Scientific Research Applications
HIV-1 Integrase Inhibitors
- Compounds based on the hydroxyisoquinoline scaffold, like the HID (2-hydroxyisoquinoline-1,3(2H,4H)-dione) series, have shown promise as inhibitors of human immunodeficiency virus type 1 integrase. This series, including fluorobenzyl substituted compounds, demonstrates strong inhibitory activity and potential as anti-HIV agents (Billamboz et al., 2016).
Synthesis of Isoquinolines
- Research on the synthesis of fluoroalkylated isoquinolines, through palladium-catalyzed annulation reactions, is significant. These processes yield isoquinolines with high selectivity and efficiency, showing the versatility of fluorine-containing compounds in synthetic chemistry (Konno et al., 2005).
Fluorescence Properties in Chemistry
- The study of rare-earth complexes containing 8-hydroxyquinolinate derivatives demonstrates the unique fluorescence properties that these compounds can exhibit. This research has implications in materials science and photonics (Gao et al., 2016).
Interactions with Human Serum Albumin
- Research on fluorodihydroquinazolin derivatives has explored their interaction with human serum albumin (HSA), a key protein in the human body. Such studies are crucial for understanding drug-protein interactions and the development of pharmaceuticals (Wang et al., 2016).
Antitumor Agents
- The design and synthesis of fluoroquinolinone derivatives for use as antitumor agents highlight the potential of fluorine-substituted compounds in cancer therapy. These compounds exhibit significant inhibitory activity against various tumor cell lines, indicating their promise as anticancer drugs (Chou et al., 2010).
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-hydroxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-6-2-1-4-11(14)10-18-9-8-12-13(16(18)20)5-3-7-15(12)19/h1-7,19H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADMKYNCRLYDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



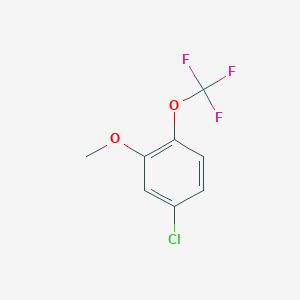
![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)
